N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-methoxy benzothiazol-2-yl-amide derivatives, has been reported. These compounds were synthesized with the best protein binding interactions using AUTODOCK vina .Molecular Structure Analysis
The molecular structure of similar compounds, such as (6-methoxy-benzothiazol-2-yl)-oxalamic acid, has been analyzed. The molecular formula of this compound is C10H8N2O4S .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (6-methoxy-benzothiazol-2-yl)-oxalamic acid has a molecular weight of 252.24700, a melting point of 227 - 228 °C, and certain solubility characteristics .Scientific Research Applications
Corrosion Inhibition
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid derivatives, such as benzothiazole derivatives BTC 6 T and BTC 8 T, have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These derivatives offer high inhibition efficiencies and stability, surpassing previously reported benzothiazole family inhibitors. They can adsorb onto surfaces through both physical and chemical means, providing protection against corrosion (Hu et al., 2016).
Anticonvulsant and Neuroprotective Effects
Benzothiazole derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One such derivative displayed significant effectiveness as an anticonvulsant and also exhibited promising neuroprotective effects by lowering levels of specific biomarkers (Hassan et al., 2012).
Antiparasitic Properties
Studies on 6-Nitro- and 6-Amino-Benzothiazoles, which are structurally related to this compound, have shown promising antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These compounds demonstrated specific activities against parasites, with some variants showing low toxicity toward human cells and enhancing host-protective mechanisms against Leishmania (Delmas et al., 2002).
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and tested for their antimicrobial activity. These compounds showed variable but modest activity against strains of bacteria and fungi, indicating potential applications in treating microbial infections (Patel et al., 2011).
Liquid Crystal Applications
Benzothiazole derivatives, including those with terminal methoxyl groups, have been synthesized and characterized for their use in liquid crystals. These compounds have demonstrated enantiotropic nematic phases and smectic C phases, showing potential applications in liquid crystal technologies (Ha et al., 2009).
Mechanism of Action
Target of Action
Related compounds, such as n-alkylbromo-benzothiazoles, have been found to exhibit cytotoxic activity against various human cancer cell lines .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes such as tyrosine kinase, aurora kinase, topoisomerase ii, and the ubiquitin proteasome system . These enzymes play crucial roles in cell proliferation and survival, thus their inhibition can lead to the death of cancer cells .
Biochemical Pathways
The inhibition of the aforementioned enzymes can disrupt several cellular processes, including cell cycle progression, dna replication, and protein degradation .
Result of Action
The inhibition of key enzymes by benzothiazole derivatives can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-7-2-3-8-9(6-7)19-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHIQLHBHMJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.